Fmoc-D-4-acetylphe
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Overview
Description
Fmoc-D-4-acetylphenylalanine: is a derivative of the amino acid phenylalanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the phenyl ring is acetylated at the para position. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc protecting group.
Mechanism of Action
Target of Action
The Fmoc group is frequently used as a protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of Fmoc as a temporary protecting group for amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) is very widespread .
Result of Action
The result of the action of the Fmoc group is the protection of the amine group during the synthesis process, and its subsequent removal allows the continuation of the peptide chain in SPPS .
Action Environment
The action of the Fmoc group, including its introduction and removal, typically takes place in a controlled laboratory environment. Factors such as the pH of the solution, the temperature, and the presence of other chemical reagents can influence its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Fmoc-D-4-acetylphe is involved in various biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical processes. The nature of these interactions is largely determined by the compound’s structure and chemical properties .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, underscoring the compound’s significant role in biochemical processes.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. These findings are critical for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. Understanding these interactions is key to elucidating the compound’s role in metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function Targeting signals or post-translational modifications may direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-4-acetylphenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-4-acetylphenylalanine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
Acetylation of the Phenyl Ring: The phenyl ring of phenylalanine is acetylated at the para position using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of Fmoc-D-4-acetylphenylalanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of D-4-acetylphenylalanine are reacted with Fmoc-Cl in a suitable solvent under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity Fmoc-D-4-acetylphenylalanine.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Substitution: The acetyl group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for the removal of the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can react with the acetyl group under mild conditions.
Major Products:
Deprotection: Removal of the Fmoc group yields D-4-acetylphenylalanine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Fmoc-D-4-acetylphenylalanine is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology and Medicine: In biological research, Fmoc-D-4-acetylphenylalanine is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as a precursor for the development of novel therapeutic agents .
Comparison with Similar Compounds
Fmoc-L-phenylalanine: Similar to Fmoc-D-4-acetylphenylalanine but lacks the acetyl group on the phenyl ring.
Fmoc-D-phenylalanine: Similar to Fmoc-D-4-acetylphenylalanine but lacks the acetyl group on the phenyl ring.
Fmoc-L-4-acetylphenylalanine: Similar to Fmoc-D-4-acetylphenylalanine but has the L-configuration instead of the D-configuration.
Uniqueness: Fmoc-D-4-acetylphenylalanine is unique due to the presence of both the Fmoc protecting group and the acetyl group on the phenyl ring. This dual modification allows for greater versatility in peptide synthesis and functionalization .
Properties
IUPAC Name |
(2R)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDZWYAQYTGRJ-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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